molecular formula C13H18FNO B1388758 3-[2-(4-Fluorophenoxy)ethyl]piperidine CAS No. 946760-81-2

3-[2-(4-Fluorophenoxy)ethyl]piperidine

Cat. No.: B1388758
CAS No.: 946760-81-2
M. Wt: 223.29 g/mol
InChI Key: KIRUVZYDYPXBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(4-Fluorophenoxy)ethyl]piperidine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Fluorophenoxy)ethyl]piperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research applications where precise molecular interactions are crucial .

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11/h3-6,11,15H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRUVZYDYPXBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Fluorophenoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Fluorophenoxy)ethyl]piperidine
Reactant of Route 3
Reactant of Route 3
3-[2-(4-Fluorophenoxy)ethyl]piperidine
Reactant of Route 4
Reactant of Route 4
3-[2-(4-Fluorophenoxy)ethyl]piperidine
Reactant of Route 5
3-[2-(4-Fluorophenoxy)ethyl]piperidine
Reactant of Route 6
Reactant of Route 6
3-[2-(4-Fluorophenoxy)ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.